molecular formula C11H11ClN2O3 B2738464 5-(Chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole CAS No. 854137-68-1

5-(Chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2738464
CAS No.: 854137-68-1
M. Wt: 254.67
InChI Key: PAIAKDQUXNBITM-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole (CAS: 854137-68-1, MFCD07312768) is a substituted 1,2,4-oxadiazole derivative characterized by a chloromethyl group at position 5 and a 2,4-dimethoxyphenyl substituent at position 3 of the heterocyclic ring. Its molecular formula is $ \text{C}{11}\text{H}{10}\text{ClN}3\text{O}3 $, with a molecular weight of 283.67 g/mol. This compound is a key intermediate in medicinal chemistry, particularly for synthesizing pharmacologically active molecules via nucleophilic substitution reactions at the chloromethyl site .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c1-15-7-3-4-8(9(5-7)16-2)11-13-10(6-12)17-14-11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIAKDQUXNBITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)CCl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide intermediate with a chloromethylating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of reagents and solvents may also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions with other compounds, forming more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

Antimicrobial Properties

The oxadiazole nucleus is known for its broad spectrum of antimicrobial activity. Studies have shown that derivatives of 1,3,4-oxadiazoles exhibit significant antibacterial and antifungal properties. For instance, compounds similar to 5-(Chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole have been tested against various pathogens with promising results .

Table 1: Summary of Biological Activities of Oxadiazole Derivatives

Activity TypeDescriptionReferences
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalExhibits activity against common fungal strains
AntioxidantDemonstrates free radical scavenging ability
Anti-inflammatoryReduces inflammation markers in vitro

Anti-cancer Potential

Recent studies indicate that oxadiazole derivatives can act as inhibitors of various cancer-related enzymes. For example, some compounds have shown selective inhibition against human carbonic anhydrases associated with cancer progression . The structural modifications in the oxadiazole ring can significantly enhance their potency as anticancer agents.

Synthetic Methodologies

The synthesis of this compound typically involves the reaction of hydrazine derivatives with suitable carboxylic acids or acid chlorides. This method allows for the introduction of various substituents on the oxadiazole ring to tailor its biological activity.

Table 2: Common Synthetic Routes for Oxadiazoles

MethodologyDescriptionReferences
Hydrazine ReactionReaction with acid chlorides to form oxadiazoles
Cyclization TechniquesUse of dehydrating agents for cyclization
Substitution ReactionsModifying substituents for enhanced activity

Case Study 1: Antimicrobial Activity

A study conducted by Bhandari et al. (2008) synthesized a series of 1,3,4-oxadiazoles and evaluated their antimicrobial properties using agar diffusion methods. The results indicated that certain derivatives exhibited significant inhibition zones against both bacterial and fungal strains .

Case Study 2: Cancer Inhibition

Research published in MDPI highlighted the effectiveness of specific oxadiazole derivatives in inhibiting human carbonic anhydrases linked to cancer cell proliferation. The study reported IC50 values in the nanomolar range for several compounds, indicating their potential as therapeutic agents against cancer .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to the inhibition of enzyme activity or the modulation of receptor function. The oxadiazole ring can also participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 2,4-dimethoxyphenyl group confers unique electronic and steric properties compared to other aryl substituents. Below is a comparative analysis with structurally similar 1,2,4-oxadiazoles:

Compound Name CAS Number Substituents (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties
5-(Chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole 854137-68-1 2,4-dimethoxyphenyl $ \text{C}{11}\text{H}{10}\text{ClN}3\text{O}3 $ 283.67 High purity (95%), reactive chloromethyl group
5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole 91066-47-6 3,4-dimethoxyphenyl $ \text{C}{11}\text{H}{10}\text{ClN}3\text{O}3 $ 283.67 Altered electronic effects due to methoxy positioning
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole N/A Phenyl $ \text{C}9\text{H}6\text{ClN}_3\text{O} $ 207.62 Simpler structure; lower steric hindrance
5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole N/A 4-chlorophenyl $ \text{C}9\text{H}5\text{Cl}2\text{N}3\text{O} $ 242.06 Enhanced lipophilicity due to Cl substituent
5-(Chloromethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole 844498-80-2 3-(trifluoromethyl)phenyl $ \text{C}{10}\text{H}5\text{ClF}3\text{N}3\text{O} $ 295.61 Strong electron-withdrawing effects from CF₃ group

Key Observations :

  • Methoxy Positioning : The 2,4-dimethoxy substitution (target compound) enhances solubility in polar solvents compared to the 3,4-dimethoxy analogue due to reduced steric hindrance .
  • Electron-Donating vs. Withdrawing Groups : Phenyl and methoxyphenyl substituents increase electron density on the oxadiazole ring, favoring electrophilic substitution. In contrast, trifluoromethyl or chloro groups (e.g., 4-chlorophenyl) reduce electron density, altering reactivity .

Biological Activity

5-(Chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C11_{11}H11_{11}ClN2_2O3_3
  • Molecular Weight : 254.67 g/mol
  • CAS Number : 871505-26-9
  • Structure : The compound features a chloromethyl group attached to an oxadiazole ring, which is further substituted with a dimethoxyphenyl moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance:

  • Cytotoxicity : Research indicates that derivatives of oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds related to this structure showed IC50_{50} values ranging from 0.12 to 2.78 µM against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, demonstrating superior potency compared to established chemotherapeutics like doxorubicin .
  • Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells. Flow cytometry assays revealed that these compounds lead to an increase in p53 expression and activation of caspase-3, crucial players in the apoptotic pathway .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have shown promising antimicrobial activity:

  • Bacterial Inhibition : Some studies report that certain oxadiazole compounds exhibit bactericidal effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl ring affect the antibacterial potency significantly .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazoles has also been explored:

  • Inhibition of Pro-inflammatory Cytokines : Compounds have been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .

Data Table: Biological Activity Summary

Biological ActivityCell Line / OrganismIC50_{50} (µM)Reference
Anticancer (MCF-7)Human breast adenocarcinoma0.12 - 2.78
Anticancer (MEL-8)Human melanomaSimilar to MCF-7
AntibacterialVarious strainsVaries
Anti-inflammatoryIn vitro modelsN/A

Case Study 1: Synthesis and Evaluation of Oxadiazole Derivatives

In a comprehensive study published in MDPI, researchers synthesized various derivatives of 1,2,4-oxadiazoles and evaluated their biological activities. They found that specific substitutions on the phenyl ring enhanced anticancer activity significantly compared to unsubstituted analogs. This highlights the importance of structural modifications in developing effective therapeutic agents .

Case Study 2: Structure-Activity Relationship Analysis

A detailed SAR study indicated that halogen substitutions on the aromatic ring could either enhance or diminish biological activity depending on their position and electronic properties. For instance, compounds with electron-donating groups showed improved cytotoxicity against cancer cell lines compared to those with electron-withdrawing groups .

Q & A

Q. What are the established synthetic routes for 5-(Chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole, and how are intermediates characterized?

The synthesis typically involves cyclocondensation of amidoxime precursors with acyl chlorides. For example, in analogous oxadiazole derivatives, the oxadiazole ring is formed via cyclization of 2,4-dimethoxybenzamidine derivatives with chlorinated reagents under reflux in pyridine (387 K, 1.5 hours) . Key intermediates like 5-(chloromethyl)-3-substituted oxadiazoles are purified via column chromatography and recrystallized using dichloromethane. Characterization relies on IR (C–Cl stretch at ~700 cm⁻¹), ¹H/¹³C NMR (methoxy protons at δ 3.8–4.0 ppm; aromatic protons in the 2,4-dimethoxyphenyl group), and mass spectrometry (molecular ion peaks aligned with theoretical masses) .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies methoxy (-OCH₃) and chloromethyl (-CH₂Cl) groups.
    • ¹³C NMR confirms the oxadiazole ring carbons (C=N–O) at ~165–170 ppm .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., [M+H]⁺ for C₁₁H₁₁ClN₂O₃).
  • Elemental Analysis: Ensures stoichiometric C/H/N ratios (±0.4% tolerance) .

Q. What in vitro biological activities are associated with derivatives of this compound?

Derivatives of 5-(chloromethyl)-1,2,4-oxadiazoles are screened for anti-inflammatory, antimicrobial, and anticancer activities. For example, methanone derivatives (e.g., {5-chloro-2-[(3-substitutedphenyl-oxadiazol-5-yl)-methoxy]-phenyl}-methanones) show moderate inhibition of cyclooxygenase-2 (COX-2) in enzymatic assays . Activity correlates with substituent electron-withdrawing groups on the aryl ring.

Q. What are common derivatives synthesized from this compound, and how do structural modifications affect reactivity?

  • Methanone derivatives: Prepared via nucleophilic substitution of the chloromethyl group with phenoxy or aryloxy groups .
  • Amine-functionalized analogs: The chloromethyl group is replaced with ethanamine moieties to enhance solubility and bioactivity .
  • Electron-deficient substituents (e.g., trifluoromethyl) increase electrophilicity, facilitating nucleophilic attacks at the oxadiazole ring .

Advanced Research Questions

Q. How can mechanistic insights into the oxadiazole ring formation improve synthesis yields?

Cyclization efficiency depends on:

  • Solvent polarity: Pyridine acts as both solvent and base, stabilizing intermediates via hydrogen bonding .
  • Temperature control: Reflux at 387 K minimizes side reactions (e.g., hydrolysis of chloromethyl groups).
  • Catalysts: Lewis acids (e.g., ZnCl₂) accelerate cyclization by polarizing the C=O bond in acyl chlorides .
    Optimization example: A 76% yield was achieved for a dichlorophenyl analog using controlled heating and column chromatography .

Q. What structural features influence the compound’s stability and intermolecular interactions?

  • X-ray crystallography reveals near-coplanarity between the oxadiazole ring and substituted phenyl group (dihedral angle: 1.7°), enhancing π-π stacking in crystal lattices .
  • Halogen bonding: Chlorine atoms participate in Cl···O interactions (3.02 Å), stabilizing supramolecular assemblies .
  • Methoxy groups increase steric hindrance, reducing reactivity at the ortho position .

Q. How can researchers resolve contradictions in reported biological activity data for oxadiazole derivatives?

  • Comparative structural analysis: Differences in substituent positions (e.g., 2,4-dimethoxy vs. 4-methoxyphenyl) alter electron density and binding affinity .
  • Assay standardization: Variability in in vitro conditions (e.g., cell lines, incubation times) requires normalization to IC₅₀ values from control compounds .
  • Meta-analysis: Cross-referencing spectral data (e.g., NMR shifts) with bioactivity databases identifies outliers due to impurities .

Q. What strategies optimize reaction conditions for introducing diverse functional groups to the chloromethyl moiety?

  • Nucleophilic substitution: Use polar aprotic solvents (DMF, DMSO) and catalysts (KI) to replace -CH₂Cl with amines or thiols .
  • Temperature gradients: Stepwise heating (50–80°C) prevents decomposition of heat-sensitive substituents .
  • Protection/deprotection: Temporarily shield the oxadiazole ring with Boc groups during functionalization .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

  • DFT calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the C-5 position on the oxadiazole ring is prone to nucleophilic attack (LUMO energy: −1.8 eV) .
  • Molecular docking: Predict binding modes with biological targets (e.g., COX-2 active site) to guide derivative design .

Q. What theoretical frameworks guide the design of oxadiazole-based drug candidates?

  • Structure-Activity Relationship (SAR): Correlate substituent electronic effects (Hammett σ values) with bioactivity .
  • Retrosynthetic analysis: Prioritize synthetic pathways with minimal steps and high atom economy (e.g., one-pot cyclization/functionalization) .
  • Pharmacophore modeling: Map essential features (e.g., hydrogen bond acceptors at the oxadiazole ring) for target engagement .

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